molecular formula C7H15O5P B124854 Ethyl diethoxyphosphinylformate CAS No. 1474-78-8

Ethyl diethoxyphosphinylformate

Cat. No. B124854
CAS RN: 1474-78-8
M. Wt: 210.16 g/mol
InChI Key: NOJFJZZMRDSOLM-UHFFFAOYSA-N
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Description

Ethyl diethoxyphosphinylformate, also known as Triethyl phosphonoformate or Diethyl carbethoxyphosphonate, is a chemical compound with the molecular formula C7H15O5P . It is a clear, colorless to slightly yellow liquid .


Synthesis Analysis

The synthesis of phosphonates, including Ethyl diethoxyphosphinylformate, typically relies on two main strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . Another method involves the alkylation of monoalkylphosphonic derivatives by haloalkanes in the presence of triethylamine at 135 °C under solvent-free microwave-assisted conditions .


Molecular Structure Analysis

The molecular weight of Ethyl diethoxyphosphinylformate is 210.17 g/mol . The IUPAC name for this compound is ethyl diethoxyphosphorylformate .


Physical And Chemical Properties Analysis

Ethyl diethoxyphosphinylformate is a liquid at 20°C . It has a boiling point of 133°C at 12.5 mmHg and a refractive index of 1.42 . The compound’s density is 1.15 .

Scientific Research Applications

  • Corrosion Inhibition : Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives, synthesized from reactions involving diethylphosphite, show significant potential as corrosion inhibitors for mild steel in acidic solutions (Djenane et al., 2019).

  • Free Radical Reactions : Studies involving ethyl (diethoxyphosphoryl)thionformate and related compounds have explored their interactions with various free radicals, revealing their potential in electron spin resonance applications (Alberti et al., 2001).

  • Synthesis of Compounds : Phosphorylation reactions involving diethyl phosphite and compounds like ethyl acetoacetate have led to the synthesis of new chemical entities with potential research and industrial applications (Kirakosyan et al., 2012).

  • Flame Retardancy in Polymers : Ethyl (diethoxymethyl)phosphinate derivatives have been synthesized and investigated for their flame retardancy in flexible polyurethane foam, highlighting their potential in material sciences (Zhou et al., 2021).

  • Cytotoxicity Evaluation : β-Aryl-α-methylidene-γ-lactones and lactams, synthesized from compounds like 3-aryl-2-diethoxyphosphoryl-4-nitrohexanoates, have been evaluated for cytotoxicity against various cancer cell lines, indicating their significance in medicinal chemistry (Albrecht et al., 2010).

  • Polymer Light-Emitting Diodes : Research involving alcohol-soluble neutral conjugated polymers like poly[9,9‐bis(2‐(2‐(2‐diethanolaminoethoxy) ethoxy)ethyl)fluorene] demonstrates their use as electron-injecting materials in polymer light-emitting diodes (PLEDs), a field of study in electronics (Huang et al., 2009).

Safety And Hazards

Ethyl diethoxyphosphinylformate is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves and eye protection .

properties

IUPAC Name

ethyl diethoxyphosphorylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-4-10-7(8)13(9,11-5-2)12-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJFJZZMRDSOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061718
Record name Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
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Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl diethoxyphosphinylformate

CAS RN

1474-78-8
Record name Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide
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Record name Ethyl diethyl-phosphonoformate
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Record name Triethyl phosphonoformate
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Record name Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide
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Record name Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
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Record name Ethyl diethoxyphosphinylformate
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Record name ETHYL (DIETHOXYPHOSPHORYL)FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Shahak, ED Bergmann - Israel Journal of Chemistry, 1966 - Wiley Online Library
… The reactions of ethyl diethoxyphosphinylformate with Grignard … P(=O) (OEt)2 or the carbethoxy groups in ethyl diethoxyphosphinylformate, … Ethyl diethoxyphosphinylformate and RMgX …
Number of citations: 23 onlinelibrary.wiley.com
T Reetz, DH Chadwick, EE Hardy… - Journal of the American …, 1955 - ACS Publications
… tion of ethyl diethoxyphosphinylformate and anhydrous ammonia in alcohol to stand for several … The original method of Nylen,7 amidation of ethyl diethoxyphosphinylformate, also was …
Number of citations: 53 pubs.acs.org
OG Plantema, H De Koning, HO Huisman - Tetrahedron Letters, 1975 - Elsevier
… Reaction of 5 with ethyl diethoxyphosphinylformate and NaH yielded B-keto ester 1 130% from 1; bp. 160-164/0.01 mm; ir 1740, 1720, 1660 and 1620; m/e 354 (M)]. Catalytic …
Number of citations: 6 www.sciencedirect.com
CG Skinner, HR Henze - Journal of the American Chemical …, 1955 - ACS Publications
The study of the behavior in the Pfitzinger reaction of mixed ketones, containing two methylene groups adjacent to the carbonyl function, has been extended to a series of cyclohexane …
Number of citations: 4 pubs.acs.org
CD Huke, DL Kays - Advances in Organometallic Chemistry, 2021 - Elsevier
The addition of E–H moieties to unsaturated bonds is an atom efficient way to synthesize heteroatom-containing molecules has dramatically increased in use. The majority of literature …
Number of citations: 8 www.sciencedirect.com
JE Shaw - 1969 - search.proquest.com
… An attempt to prepare ester 7_0 by a new method ' which uses ethyl diethoxyphosphinylformate as the acylating agent was unsuccessful. In contrast to 26, ester 7_0 exists almost …
Number of citations: 2 search.proquest.com

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